Ethyl 3-(Dimethylamino)acrylate

Physical organic chemistry Nucleophilicity scale Reactivity parameters

Ethyl 3-(dimethylamino)acrylate (CAS 1117-37-9, also registered as CAS 924-99-2 for the (E)-isomer) is a bifunctional α,β-unsaturated ester bearing a tertiary amino group at the β-position. Its molecular formula is C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol, and it exists primarily as the thermodynamically favoured (E)-configured enamine.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 1117-37-9
Cat. No. B074694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(Dimethylamino)acrylate
CAS1117-37-9
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CN(C)C
InChIInChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+
InChIKeyMVUMJYQUKKUOHO-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Dimethylamino)acrylate (CAS 1117-37-9) – Compound Class and Baseline Characteristics for Procurement Evaluation


Ethyl 3-(dimethylamino)acrylate (CAS 1117-37-9, also registered as CAS 924-99-2 for the (E)-isomer) is a bifunctional α,β-unsaturated ester bearing a tertiary amino group at the β-position. Its molecular formula is C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol, and it exists primarily as the thermodynamically favoured (E)-configured enamine [1]. The compound belongs to the class of β-(dialkylamino)acrylate esters, which function as versatile C3-building blocks in organic synthesis by virtue of their dual enamine–acrylate reactivity [2]. Commercially, this compound is supplied in purities ranging from ≥95% to ≥99%, with the highest-grade material achieving 99.9% by HPLC as documented in patent literature [3].

Why Ethyl 3-(Dimethylamino)acrylate Cannot Be Swapped with In-Class Analogs Without Consequence


Although β-aminoacrylate esters share a common structural motif, substitution at either the ester or amino terminus alters electronic character and physical properties in ways that propagate through downstream reaction performance. For example, replacing the ethyl ester with a methyl ester reduces the boiling point by approximately 22 °C and lowers the refractive index from 1.51 to 1.45, indicators of altered intermolecular interactions that can affect distillation recovery and solvent compatibility in multi-step sequences [1]. More critically, exchanging the dimethylamino donor for a morpholino group depresses nucleophilicity by nearly one full Mayr N-unit (ΔN = 0.91), as measured in dichloromethane under identical conditions [2]. Such differences directly impact reaction rates, chemoselectivity, and required stoichiometry. Consequently, procurement specifications that treat in-class compounds as interchangeable risk yield loss, impurity carry-through, and process re-optimization costs.

Quantitative Comparator-Based Evidence for Preferring Ethyl 3-(Dimethylamino)acrylate in Scientific Procurement


Mayr Nucleophilicity: Dimethylamino Acrylate Outperforms Morpholino Acrylate by 0.91 N Units

Ethyl (E)-3-(dimethylamino)acrylate exhibits a Mayr nucleophilicity parameter N of 9.43 (sN = 0.80) in dichloromethane, determined from kinetics with reference electrophiles. Its closest oxygen-bearing analog in the enamine–acrylate class, ethyl (E)-3-(N-morpholino)acrylate, shows N = 8.52 with the same sN of 0.80 under identical solvent and reference conditions [1][2]. The difference of ΔN = 0.91 translates to a rate enhancement factor of approximately 8-fold (log k ∝ N) for reactions with a common electrophile when sN values are equal.

Physical organic chemistry Nucleophilicity scale Reactivity parameters

Transamination Efficiency: 94–98% Yields Under Solvent-Free Microwave Conditions

Ethyl 3-(dimethylamino)acrylate serves as a privileged starting material for transamination with volatile amines, delivering α-hetero β-enamino esters in 94–98% isolated yields under solvent-free focused microwave irradiation [1]. This reaction exploits the dimethylamino group as a competent leaving group under thermal activation. Analogous transamination with other β-aminoacrylate esters (e.g., ethyl 3-morpholino acrylate) has not been reported to achieve comparable yields under equivalent microwave conditions, suggesting that the dimethylamino moiety provides an optimal balance of leaving ability and steric accessibility.

Green chemistry Microwave-assisted synthesis Enamino ester chemistry

Physical Property Differentiation: Ethyl Ester vs. Methyl Ester Analog for Distillation and Formulation

The ethyl ester of 3-(dimethylamino)acrylate (target) differs systematically from its methyl ester analog (CAS 999-59-7) in key physical properties. The ethyl ester boils at approximately 185.9 °C at 760 mmHg (or 118–121 °C at reduced pressure, 7.5 mmHg), with a density of 0.964–1.000 g/cm³ and a refractive index (n20/D) of 1.5105–1.5125 [1]. The methyl ester analog has a boiling point of 163.6 °C at 760 mmHg, density 0.979 g/cm³, and refractive index 1.449 . The 22 °C higher atmospheric boiling point of the ethyl ester offers a wider liquid handling window before vapor loss, while the higher refractive index provides a distinct orthogonal check for identity and purity by refractometry.

Analytical chemistry Process engineering Solvent selection

Aqueous Solubility Differentiates Ethyl 3-(Dimethylamino)acrylate from Its Diethylamino Analog

Ethyl 3-(dimethylamino)acrylate exhibits water solubility of 76 g/L at 20 °C (TCI Chemicals) to 90 g/L at 25 °C (Thermo Fisher) . In contrast, ethyl 3-(diethylamino)acrylate (CAS 36149-51-6), the next higher homolog in the dialkylamino series, shows substantially lower water solubility of approximately 19 g/L at 25 °C . This approximately 4- to 5-fold higher aqueous solubility for the dimethylamino variant facilitates aqueous workup protocols and biphasic reaction design where partitioning into the aqueous phase is desirable for by-product removal.

Solubility Workup optimization Biphasic reaction design

High-Purity Synthesis Route: 97.8% Yield, 99.9% HPLC Purity Achievable at Industrial Scale

Patent CN105693535B discloses a preparation method for ethyl 3-(N,N-dimethylamino)acrylate that achieves a distilled yield of 97.8% and HPLC purity of 99.9% [1]. This method employs a polymerization inhibitor during vacuum distillation of the crude product, suppressing thermal oligomerisation that typically erodes yield and purity during purification. Comparable methods for the methyl ester analog using conventional distillation without inhibitor additives typically achieve yields in the range of 75–88% with GC purities of 97–98% , indicating that the ethyl ester benefits from process conditions that are both higher-yielding and higher-purity.

Process chemistry Pharmaceutical intermediates Quality assurance

Continuous-Flow Process Compatibility Enables Superior Productivity vs. Tank Reactors for Floxacin Intermediate Synthesis

Ethyl 3-(dimethylamino)acrylate has been successfully integrated into a continuous-flow process for the production of floxacin antibiotic intermediates, specifically ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate . When compared to the traditional batch (tank reactor) process, the continuous-flow system achieved less raw material consumption, higher product yield, less reaction time, and higher operational safety while maintaining process continuity. Although exact numerical comparisons (e.g., tank reactor yield %) are not provided in the open-access publication, the qualitative direction of improvement is consistent across multiple fluoroquinolone intermediates. Substituting ethyl 3-(dimethylamino)acrylate with sterically bulkier dialkylamino acrylates (e.g., diethylamino or pyrrolidino) could alter flow characteristics and reaction kinetics, requiring re-optimization of residence time and mixing parameters.

Continuous flow chemistry Process intensification API intermediate manufacturing

Evidence-Backed Application Scenarios Where Ethyl 3-(Dimethylamino)acrylate Delivers Validated Differentiation


Nucleophile-Dependent C–C Bond Forming Reactions Requiring Quantified Reactivity Parameters

When designing Michael additions, aza-Michael reactions, or annulation cascades where nucleophilicity of the enamine component governs rate and chemoselectivity, ethyl 3-(dimethylamino)acrylate provides a benchmarked Mayr N value of 9.43 [1]. This allows kinetic modelling of reactivity with electrophiles of known E parameters (log k = sN(E + N)), a capability not uniformly available for less well-characterized in-class analogs. The 11% higher N value over the morpholino analog directly translates to faster conversions under identical conditions [2].

Microwave-Assisted Transamination for Heterocycle and Hydrazino Acrylate Library Synthesis

The solvent-free microwave transamination protocol using ethyl 3-(dimethylamino)acrylate delivers 94–98% yields of α-hetero β-enamino esters (X = NH, O, S) without added catalyst [3]. This methodology has been extended to β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones in similarly high yields [4], making the compound a first-choice building block for medicinal chemistry groups synthesizing heterocycle-focused screening libraries.

Continuous-Flow Production of Quinolone Antibiotic Intermediates (Levofloxacin, Ciprofloxacin, Moxifloxacin)

Ethyl 3-(dimethylamino)acrylate is the preferred C-3 building block in the industrial synthesis of 4-quinolone-3-carboxylic acid antibiotics. In continuous-flow acylation with 2,4-dichloro-5-fluorobenzoyl chloride, it provides reduced raw material consumption, improved yield, and enhanced safety relative to conventional tank reactor processes . The compound's compatibility with BTC-mediated acid activation and flow chemistry positions it as a strategic intermediate for pharmaceutical manufacturers scaling quinolone APIs.

High-Purity Intermediate Procurement Where 99%+ GC/HPLC Specifications Reduce Downstream Purification Costs

The availability of ethyl 3-(dimethylamino)acrylate at ≥99% purity by GC (Thermo Scientific, TCI) and up to 99.9% by HPLC (patent-grade material) means that users synthesizing pharmaceutical impurities, reference standards, or high-value fine chemicals can minimize the need for pre-use purification [5]. The established refractive index range (1.5105–1.5125 at 20 °C) and density specification (1.00 g/cm³) further enable rapid incoming quality checks by refractometry or densitometry .

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